1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole

Molecular Weight Pharmacokinetics Atom Economy

1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole (CAS 231301-29-4) is a highly fluorinated pyrazole building block bearing a perfluorohexyl chain at the 3(5)-position, a trifluoromethyl group at the 5(3)-position, and an acetyl moiety on the ring nitrogen. With a molecular formula of C₁₂H₄F₁₆N₂O and a molecular weight of 496.15 g·mol⁻¹, the compound belongs to the perfluoroalkyl-substituted N-acylpyrazole class frequently employed as intermediates in medicinal chemistry, agrochemical research, and advanced material synthesis.

Molecular Formula C12H4F16N2O
Molecular Weight 496.15 g/mol
CAS No. 231301-29-4
Cat. No. B3040703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole
CAS231301-29-4
Molecular FormulaC12H4F16N2O
Molecular Weight496.15 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F
InChIInChI=1S/C12H4F16N2O/c1-3(31)30-5(7(15,16)17)2-4(29-30)6(13,14)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)28/h2H,1H3
InChIKeyRLVHZEORBJJJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole (CAS 231301-29-4) – Core Physicochemical & Structural Baseline for Procurement


1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole (CAS 231301-29-4) is a highly fluorinated pyrazole building block bearing a perfluorohexyl chain at the 3(5)-position, a trifluoromethyl group at the 5(3)-position, and an acetyl moiety on the ring nitrogen [1]. With a molecular formula of C₁₂H₄F₁₆N₂O and a molecular weight of 496.15 g·mol⁻¹, the compound belongs to the perfluoroalkyl-substituted N-acylpyrazole class frequently employed as intermediates in medicinal chemistry, agrochemical research, and advanced material synthesis . Its computed XLogP3-AA of 5.3 and topological polar surface area of 34.9 Ų position it in a moderate lipophilicity range relative to close fluorinated analogs, making the compound a candidate for applications where balanced hydrophobicity and synthetic versatility are required [1].

Why 1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole Cannot Be Simply Exchanged with Its Closest Analogs


Perfluoroalkyl-substituted N-acylpyrazoles are not functionally interchangeable despite sharing a common core. Even a single substitution change—replacing the trifluoromethyl group with a second perfluorohexyl chain, removing the N-acetyl group, or swapping the acyl moiety—produces substantial shifts in molecular weight, lipophilicity, hydrogen-bond donor/acceptor profiles, and topological surface area [1][2][3]. These altered physicochemical signatures directly impact solubility, permeability, metabolic stability, and synthetic reactivity, meaning a compound selected for one structure–property profile will not replicate the performance of a closely related analog in the same application [1][2][3]. The quantitative comparisons below demonstrate the measurable differences that justify precise compound selection rather than generic substitution.

Head-to-Head Quantitative Differentiation of 1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole Against Principal Analogs


Molecular Weight and Heavy Atom Count: Reduced Mass vs. Bis-Perfluorohexyl Analog

The target compound exhibits a molecular weight 250.03 g·mol⁻¹ (33.5%) lower than 1-acetyl-3,5-bis(perfluorohexyl)pyrazole (CAS 231953-34-7), directly translating to a 15-atom reduction in heavy atom count (31 vs. 46) [1][2]. Lower molecular weight typically correlates with improved passive permeability and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles, while the reduced heavy atom count can translate to lower per-kilogram synthesis cost for scale-up scenarios [1][2].

Molecular Weight Pharmacokinetics Atom Economy

Lipophilicity (XLogP3-AA): Intermediate LogP Differentiation from the Bis-Perfluorohexyl Analog

The target compound displays an XLogP3-AA of 5.3, which is 3.4 log units lower than the 8.7 calculated for 1-acetyl-3,5-bis(perfluorohexyl)pyrazole [1][2]. This substantial difference places the target compound closer to the optimal lipophilicity range (LogP 1–5) commonly associated with oral drug candidates, whereas the bis-perfluorohexyl congener falls into a super-lipophilic regime that often presents solubility and bioavailability challenges [1][2]. The measured difference exceeds the typical uncertainty of computational LogP methods, confirming a robust differentiation [1][2].

Lipophilicity Drug-likeness Partition Coefficient

Hydrogen-Bond Donor Capacity: Zero HBD vs. NH-Pyrazole Analog (CAS 1240309-75-4)

The N-acetyl substitution caps the pyrazole N–H, reducing the hydrogen-bond donor count to zero compared with one HBD for the parent NH-pyrazole (3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole, CAS 1240309-75-4) [1][2]. The loss of the HBD removes the capacity for strong intermolecular hydrogen bonding, which can increase volatility, reduce crystal lattice energy, and eliminate a key hydrogen-bond interaction with biological targets that require an H-bond donor [1][2]. This binary difference is unequivocal and directly impacts solid-state properties, solubility in hydrogen-bonding solvents, and structure-based drug design [1][2].

Hydrogen Bond Donor Crystal Engineering Protein Binding

Topological Polar Surface Area: Elevated TPSA vs. NH-Pyrazole Analog

Introduction of the acetyl carbonyl increases the topological polar surface area (TPSA) from 28.7 Ų (NH-pyrazole analog, CAS 1240309-75-4) to 34.9 Ų for the target compound, a 6.2 Ų (21.6%) increase [1][2]. While both values remain below the commonly cited 60 Ų threshold for good oral absorption, the 6.2 Ų shift can be meaningful for compounds operating near the threshold; it also alters the balance between hydrophobic and polar surface area, affecting nonspecific protein binding and chromatographic retention behavior [1][2].

Polar Surface Area Membrane Permeability Oral Bioavailability

Commercial Purity Grades: 98% Target-Specific Availability vs. Typical 95–97% for In-Class Analogs

The target compound is commercially available from Leyan (Shanghai) at a certified purity of 98%, while analogous perfluoroalkyl pyrazoles are commonly listed at 95–97% purity by various suppliers (e.g., Fluoropharm lists the target compound at 97% and several bis-perfluorohexyl analogs at 97%) . For sensitive synthetic sequences—such as late-stage functionalization, Pd-catalyzed coupling, or polymer-grade monomer preparation—a 1–3% purity differential can determine reaction success, yield, and the need for additional purification steps .

Purity Quality Control Procurement Specification

Optimal Procurement Scenarios for 1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization Requiring Balanced Lipophilicity (LogP 5–6) with Zero HBD

When a drug-discovery program requires a fluorinated pyrazole building block with an XLogP3-AA in the 5–6 range and no hydrogen-bond donor capability, the target compound is quantitatively superior to the bis-perfluorohexyl analog (XLogP3-AA 8.7) and the NH-pyrazole analog (HBD = 1) [1]. The measured ΔLogP of -3.4 and ΔHBD of -1 ensure that the molecule remains within classic drug-like property space while eliminating unwanted H-bond interactions that could reduce target selectivity [1].

Scale-Up Procurement: Lower Molecular Weight and Heavy Atom Count for Cost-Efficient Kilogram Synthesis

For process chemistry groups scaling fluorinated intermediates to multi-kilogram quantities, the 33.5% lower molecular weight (496.15 vs. 746.18 g·mol⁻¹) and 15 fewer heavy atoms compared to the bis-perfluorohexyl analog directly reduce raw material costs, reactor volume requirements, and waste stream volumes [1]. The target compound thereby offers a more atom-economical entry into the perfluoroalkyl-pyrazole chemical space [1].

Solid-State and Crystal Engineering: N-Acetyl Protection Eliminates H-Bond Donor to Modulate Packing

In co-crystal design or metal-organic framework (MOF) synthesis where strong N–H···X hydrogen bonds are undesirable, the target compound's HBD count of zero versus one for the NH-pyrazole analog ensures that the building block acts solely as a hydrogen-bond acceptor [1]. This binary difference governs supramolecular assembly and can be exploited to tune porosity, thermal stability, or solubility of the resulting material [1].

High-Purity Monomer or Late-Stage Intermediate: 98% Commercial Availability Reduces Pre-Use Purification

In polymer synthesis or metal-catalyzed cross-coupling where catalyst-poisoning impurities must be minimized, the 98% purity grade commercially available for the target compound provides a 1–3% purity advantage over typical in-class analogs listed at 95–97% [1]. This differential can obviate the need for column chromatography or recrystallization prior to use, saving time and solvent consumption in discovery and early development laboratories [1].

Quote Request

Request a Quote for 1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.